

Application Notes and Protocols: Sal003 in Intervertebral Disc Degeneration Models

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Compound of Interest

Compound Name: Sal003

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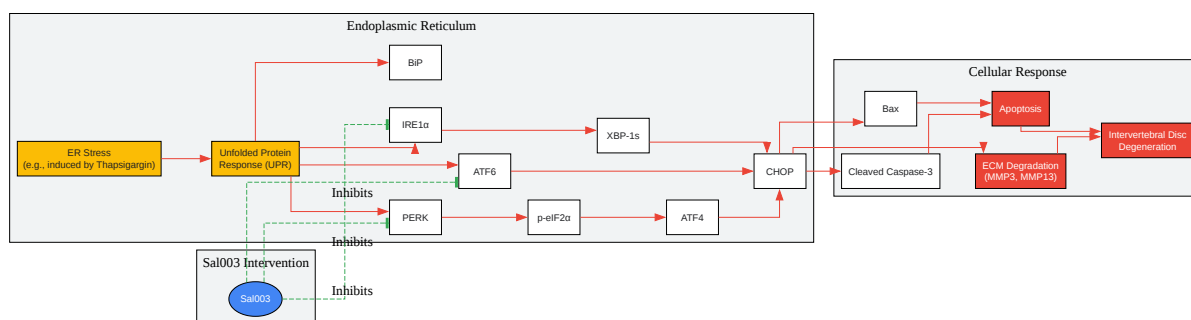
Introduction

Intervertebral disc degeneration (IVDD) is a primary contributor to low back pain, characterized by the progressive apoptosis of nucleus pulposus (NP) cells and the degradation of the extracellular matrix (ECM).^{[1][2][3]} Emerging research has identified endoplasmic reticulum (ER) stress as a key underlying mechanism in the pathogenesis of IVDD.^{[1][2][3]} **Sal003**, a small molecule inhibitor of the eukaryotic translation initiation factor 2 α (eIF2 α) phosphatase, has shown therapeutic potential by mitigating ER stress.^{[1][4]} These application notes provide a comprehensive overview of the use of **Sal003** in both in vitro and in vivo models of IVDD, detailing its mechanism of action and providing protocols for its application.

Mechanism of Action

Sal003 alleviates IVDD by suppressing the ER stress pathway.^{[1][2][5]} In the context of IVDD, ER stress leads to the unfolded protein response (UPR), which, when prolonged, triggers apoptosis and the expression of matrix-degrading enzymes.^[6] **Sal003** intervenes in this pathway, leading to a reduction in apoptosis and ECM degradation.^{[1][2][5]} Specifically, **Sal003** has been shown to downregulate key markers of ER stress, including ATF4, ATF6, BIP, CHOP, IRE1 α , and XBP-1s.^[1] This protective effect helps to preserve the integrity of the intervertebral disc structure and function.

Signaling Pathway



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Caption: **Sal003** signaling in IVDD.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of **Sal003** on IVDD.

Table 1: In Vitro Effects of **Sal003** on Thapsigargin (Tg)-Stimulated Nucleus Pulposus (NP) Cells

Parameter	Control	Tg-Treated	Tg + Sal003
Apoptosis Rate (%)	Low	Significantly Increased	Significantly Decreased
mRNA Expression			
ATF4	Baseline	Upregulated	Downregulated
ATF6	Baseline	Upregulated	Downregulated
BiP	Baseline	Upregulated	Downregulated
CHOP	Baseline	Upregulated	Downregulated
IRE1 α	Baseline	Upregulated	Downregulated
XBP-1s	Baseline	Upregulated	Downregulated
MMP3	Baseline	Upregulated	Downregulated
MMP9	Baseline	Upregulated	Downregulated
MMP13	Baseline	Upregulated	Downregulated
ADAMTS5	Baseline	Upregulated	Downregulated
Aggrecan	Baseline	Downregulated	Upregulated
Protein Expression			
BiP	Baseline	Upregulated	Downregulated
CHOP	Baseline	Upregulated	Downregulated
IRE1 α	Baseline	Upregulated	Downregulated
XBP-1s	Baseline	Upregulated	Downregulated
MMP3	Baseline	Upregulated	Downregulated
MMP9	Baseline	Upregulated	Downregulated
MMP13	Baseline	Upregulated	Downregulated
Aggrecan	Baseline	Downregulated	Upregulated
Bax	Baseline	Upregulated	Downregulated

Bcl-2	Baseline	Downregulated	Upregulated
Cleaved Caspase-3	Baseline	Upregulated	Downregulated

Table 2: In Vivo Effects of **Sal003** in a Rat Puncture-Induced IVDD Model

Parameter	Control	IVDD Model	IVDD + Sal003
Radiographic Analysis			
Disc Height Index	Normal	Decreased	Partially Reversed
MRI Analysis			
Pfirschmann Grade	Grade I	Increased Grade	Decreased Grade
Histological Analysis			
Histological Score	Low	High	Significantly Decreased
TUNEL Assay			
Apoptotic Cells	Few	Increased	Significantly Decreased
Immunohistochemistry			
BiP Expression	Low	High	Decreased
CHOP Expression	Low	High	Decreased
MMP3 Expression	Low	High	Decreased
MMP13 Expression	Low	High	Decreased
Bax Expression	Low	High	Decreased
Cleaved Caspase-3	Low	High	Decreased

Experimental Protocols

In Vitro Model: Thapsigargin-Induced ER Stress in Rat Nucleus Pulposus (NP) Cells

Objective: To evaluate the protective effects of **Sal003** against ER stress-induced apoptosis and ECM degradation in NP cells.

Materials:

- Rat Nucleus Pulposus (NP) cells
- DMEM/F-12 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Thapsigargin (Tg)
- **Sal003**
- CCK-8 assay kit
- Annexin V-633 Apoptosis Detection Kit
- Reagents for RT-qPCR (RNA extraction kit, reverse transcription kit, SYBR Green)
- Antibodies for Western Blotting and Immunofluorescence (ATF4, ATF6, BiP, CHOP, IRE1 α , XBP-1s, MMP3, MMP9, MMP13, ADAMTS5, Aggrecan, Bax, Bcl-2, Cleaved Caspase-3)

Protocol:

- Cell Culture: Culture rat NP cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cytotoxicity Assay: To determine the optimal non-toxic concentration of **Sal003**, treat NP cells with various concentrations of **Sal003** for 24 hours and assess cell viability using a CCK-8 assay.[\[6\]](#)

- ER Stress Induction and **Sal003** Treatment:
 - Pre-treat NP cells with the optimal concentration of **Sal003** for a specified duration.
 - Induce ER stress by treating the cells with Thapsigargin (Tg).[\[1\]](#)
- Apoptosis Analysis:
 - Harvest cells and stain with Annexin V-633 and Propidium Iodide (PI).
 - Analyze the apoptotic rate using flow cytometry.[\[1\]](#)
- Gene Expression Analysis (RT-qPCR):
 - Extract total RNA from the different treatment groups.
 - Perform reverse transcription to synthesize cDNA.
 - Quantify the relative mRNA expression of target genes (e.g., ATF4, CHOP, MMP13, Aggrecan) using SYBR Green-based real-time PCR.
- Protein Expression Analysis (Western Blotting):
 - Lyse cells and quantify protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Incubate with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies.
 - Visualize and quantify protein bands.
- Immunofluorescence:
 - Fix and permeabilize cells.
 - Incubate with primary antibodies against target proteins (e.g., CHOP, XBP-1s), followed by fluorescently labeled secondary antibodies.

- Counterstain nuclei with DAPI and visualize using a fluorescence microscope.

In Vivo Model: Needle Puncture-Induced IVDD in Rats

Objective: To assess the therapeutic efficacy of **Sal003** in an in vivo model of IVDD.

Materials:

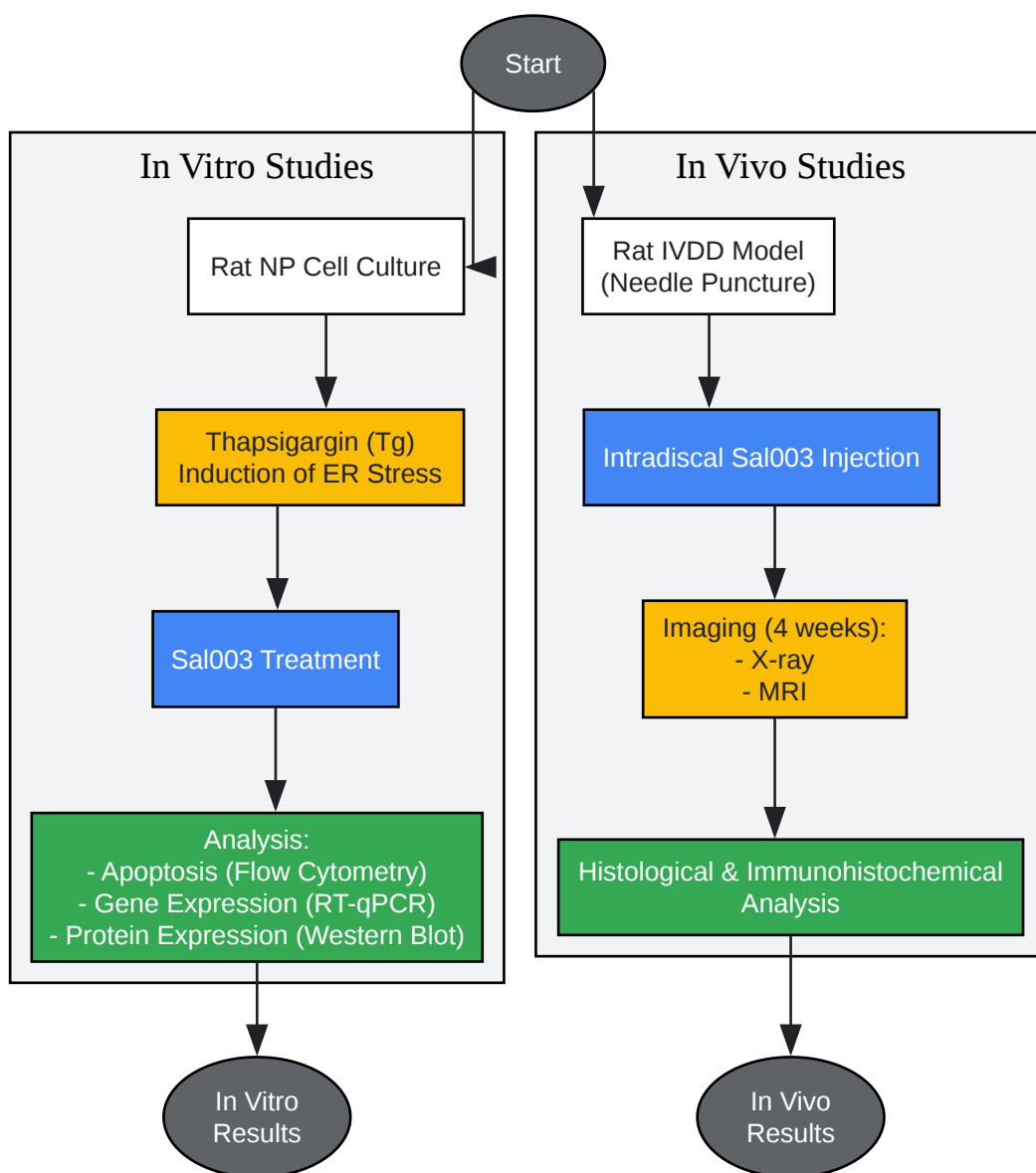
- Sprague-Dawley rats (12 weeks old)
- Anesthetic agents
- Microsyringe
- **Sal003** solution
- Saline (vehicle control)
- X-ray and MRI imaging systems
- Histology reagents (formalin, paraffin, hematoxylin, eosin, Safranin O-Fast Green, Alcian Blue)
- TUNEL assay kit
- Antibodies for immunohistochemistry

Protocol:

- Animal Model:
 - Anesthetize the rats.
 - Induce IVDD by percutaneous needle puncture of the caudal intervertebral discs (e.g., Co7/8 and Co8/9).^[1]
- **Sal003** Administration:

- Administer **Sal003** (e.g., 5 μ L of 5 μ M solution) via intradiscal injection into the punctured discs (e.g., Co8/9) weekly.[\[1\]](#)
- Administer an equal volume of saline to the control punctured discs (e.g., Co7/8).
- Use non-punctured discs (e.g., Co6/7) as a healthy control.
- Radiographic and MRI Analysis:
 - Perform X-ray and MRI scans of the rat tails at specified time points (e.g., 4 weeks post-surgery) to evaluate disc height and degeneration grade (Pfarrmann grading).[\[1\]](#)
- Histological Analysis:
 - Euthanize the rats at the end of the experiment and harvest the caudal spines.
 - Fix the tissues in formalin, decalcify, and embed in paraffin.
 - Section the discs and perform Hematoxylin and Eosin (H&E), Safranin O-Fast Green (SO-FG), and Alcian Blue (AB) staining to assess the morphology and composition of the intervertebral discs.[\[1\]](#)[\[7\]](#)
- Apoptosis Detection (TUNEL Assay):
 - Perform TUNEL staining on the disc sections to detect apoptotic cells.[\[1\]](#)[\[7\]](#)
- Immunohistochemistry:
 - Perform immunohistochemical staining on the disc sections for key proteins involved in ER stress, apoptosis, and ECM degradation (e.g., BiP, CHOP, MMP3, MMP13, Bax, cleaved caspase-3).[\[1\]](#)[\[7\]](#)

Experimental Workflow



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